Cas no 74983-03-2 (2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine)

2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound featuring a fused pyridine-pyrazine core with a methyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its rigid bicyclic framework serves as a versatile scaffold for designing bioactive molecules, particularly in kinase inhibition and CNS-targeted therapies. The compound's stability and moderate lipophilicity enhance its suitability for medicinal chemistry applications. Additionally, its synthetic accessibility allows for efficient derivatization, enabling structure-activity relationship studies. Careful handling is advised due to potential reactivity at the unsaturated positions. Analytical characterization typically involves NMR, MS, and HPLC to confirm purity and structural integrity.
2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine structure
74983-03-2 structure
Product name:2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine
CAS No:74983-03-2
MF:C8H11N3
MW:149.193041086197
CID:1117086
PubChem ID:12594654

2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-tetrahydro-2-methyl-Pyrido[2,3-b]pyrazine
    • 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine
    • AKOS006380622
    • 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
    • EN300-139612
    • 74983-03-2
    • Inchi: InChI=1S/C8H11N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6,11H,5H2,1H3,(H,9,10)
    • InChI Key: JYMFTXWHIUVPHA-UHFFFAOYSA-N
    • SMILES: CC1CNC2=C(N1)C=CC=N2

Computed Properties

  • Exact Mass: 149.095297364g/mol
  • Monoisotopic Mass: 149.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37Ų

2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139612-0.25g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
0.25g
$906.0 2023-02-15
Enamine
EN300-139612-2.5g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
2.5g
$1931.0 2023-02-15
Enamine
EN300-139612-0.5g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
0.5g
$946.0 2023-02-15
Enamine
EN300-139612-5.0g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
5.0g
$2858.0 2023-02-15
Enamine
EN300-139612-2500mg
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
2500mg
$1650.0 2023-09-30
Enamine
EN300-139612-500mg
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
500mg
$809.0 2023-09-30
Enamine
EN300-139612-1000mg
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
1000mg
$842.0 2023-09-30
Enamine
EN300-139612-1.0g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
1g
$0.0 2023-06-08
Enamine
EN300-139612-0.1g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
0.1g
$867.0 2023-02-15
Enamine
EN300-139612-0.05g
2-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
74983-03-2
0.05g
$827.0 2023-02-15

Additional information on 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine

Chemical Profile of 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine (CAS No. 74983-03-2)

2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine, identified by its CAS number 74983-03-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrido-bpyrazine class, a structural motif known for its potential biological activities. The presence of multiple nitrogen atoms in its core structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine consists of two fused pyridine and pyrazine rings, with a methyl substituent at the 2-position. This arrangement creates a rigid framework that can interact with biological targets in a specific manner. The compound's dual nitrogen-rich environment suggests possible applications in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrido-bpyrazine derivatives. These compounds have shown promise in various preclinical studies due to their ability to engage with multiple biological pathways. Specifically, 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine has been investigated for its potential role in inhibiting certain kinases and other enzymes implicated in diseases such as cancer and inflammation. The compound's ability to bind to these targets with high affinity makes it an attractive candidate for further development.

One of the most compelling aspects of 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine is its structural versatility. Chemists have leveraged this scaffold to design analogs with enhanced potency and selectivity. By modifying substituents on the pyrido-bpyrazine core, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This flexibility has led to several novel derivatives entering clinical trials as potential treatments for various conditions.

The synthesis of 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as transition-metal catalysis and flow chemistry have enabled the efficient production of this compound on scales suitable for both research and industrial applications.

From a computational chemistry perspective, 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine has been the subject of numerous molecular modeling studies. These investigations aim to elucidate its interactions with biological targets at an atomic level. By employing techniques like molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound might behave within a cellular environment. Such insights are invaluable for guiding medicinal chemistry efforts.

The biological activity of 2-methyl-1H,2H,3H,4H-pyrido2,3-bpyrazine has been explored across multiple disease models. Preclinical data indicate that this compound exhibits inhibitory effects on certain enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate these pathways suggests potential therapeutic benefits in treating these conditions.

In addition to its kinase inhibition properties, 74983-03-25-methyl-1 H , 23 H , 34 H - P y r i d o 23 - B p y r a z i n e has also shown promise in interacting with other biological targets . For instance , studies have demonstrated its ability to bind to specific receptors expressed on immune cells . This interaction could lead to novel immunomodulatory therapies , which are particularly relevant in the context of autoimmune diseases and infections . p > < p > The development of 22 - M e t h y l - 14 H ,24 H ,34 H - P y r i d o23 - B p y r a z i n e based drugs is still in its early stages , but the preliminary findings are encouraging . Researchers are actively investigating ways to improve its bioavailability , solubility , and metabolic stability . These efforts are crucial for translating preclinical successes into effective clinical treatments . p > < p > As science advances , the role of 22 - M e t h y l -14 H ,24 H ,34 H - P y r i d o23 - B p y r a z i n e ( C A S N o . 74983032 ) is expected to expand . New synthetic strategies and computational tools will continue to enhance our understanding of this molecule's potential . The future holds exciting possibilities for harnessing its unique properties for human health . p > article > response >

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